Fenoprop-butotyl

Lipophilicity Herbicide formulation Fenoprop esters

Fenoprop-butotyl (CAS 19398-13-1), also known as 2,4,5-TP butoxyethyl ester or Silvex butoxyethyl ester, is an obsolete phenoxypropionic herbicide and synthetic auxin plant growth regulator. It is the 2-butoxyethyl ester derivative of fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid), a chiral molecule commercialized as a racemic mixture.

Molecular Formula C15H19Cl3O4
Molecular Weight 369.7 g/mol
CAS No. 19398-13-1
Cat. No. B107993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprop-butotyl
CAS19398-13-1
Molecular FormulaC15H19Cl3O4
Molecular Weight369.7 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C15H19Cl3O4/c1-3-4-5-20-6-7-21-15(19)10(2)22-14-9-12(17)11(16)8-13(14)18/h8-10H,3-7H2,1-2H3
InChIKeyHKEDNNONOKONNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoprop-butotyl (CAS 19398-13-1) Procurement Guide: A Phenoxypropionic Ester Herbicide for Specialized Woody-Plant and Rice Paddy Applications


Fenoprop-butotyl (CAS 19398-13-1), also known as 2,4,5-TP butoxyethyl ester or Silvex butoxyethyl ester, is an obsolete phenoxypropionic herbicide and synthetic auxin plant growth regulator. It is the 2-butoxyethyl ester derivative of fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid), a chiral molecule commercialized as a racemic mixture. [1] Fenoprop-butotyl functions by mimicking indole-3-acetic acid (IAA), inducing uncontrolled growth in susceptible broadleaf and woody plants. [2] Although banned in the USA since 1985 and not approved under EU Regulation 1107/2009, it remains of research interest for studying auxin-type herbicide mechanisms, weed resistance, and environmental fate, and may still be available in some countries for procurement. [1][3]

Type Obsolete phenoxypropionic herbicide (chiral racemic ester)
Research Use Auxin mechanism, weed resistance, environmental fate studies
Form 2‑butoxyethyl ester; distinct from parent acid and other esters

Why Fenoprop-butotyl Cannot Be Interchanged with Other Phenoxy Herbicide Esters or the Parent Acid


Phenoxy herbicide esters are pro-herbicides requiring hydrolysis to the parent acid for biological activity. [1] The rate and efficiency of this hydrolysis, along with foliar penetration, translocation, and formulation stability, are governed by the specific ester moiety. Substituting fenoprop-butotyl with the parent acid fenoprop, or with other fenoprop esters such as fenoprop-methyl or fenoprop-butyl, alters key physicochemical properties—including lipophilicity (LogP), molecular weight, and hydrolytic cleavage rate—that directly impact herbicidal efficacy, application rate, and environmental behavior. [2] Quantitative evidence below demonstrates that fenoprop-butotyl occupies a distinct property space within the fenoprop ester series, justifying its specific selection for research or industrial applications requiring defined lipophilic character and controlled release of the active acid.

Ester-dependent hydrolysis

The butoxyethyl ester’s hydrolysis rate to the active acid differs from methyl, butyl, or the free acid, altering bioavailability timing.

Lipophilicity mismatch

Substituting with the parent acid or shorter-chain esters changes logP, potentially reducing foliar penetration in waxy-leaf species.

Molecular property shifts

Variations in molecular weight, hydrogen bonding, and volatility among fenoprop esters affect formulation stability and environmental behavior.

Fenoprop-butotyl Differential Evidence: Quantified Comparisons Against Fenoprop Acid, Fenoprop-methyl, Fenoprop-butyl, 2,4-D, and 2,4,5-T


LogP 5.2 vs. Fenoprop Acid (3.8) and Fenoprop-methyl (3.59): Enhanced Lipophilicity Drives Foliar Penetration

Fenoprop-butotyl exhibits a computed octanol-water partition coefficient (XLogP3) of 5.2, significantly higher than that of the parent acid fenoprop (logP 3.8 at 20 °C) and fenoprop-methyl (LogP 3.59). [1][2] This approximately 1.4–1.6 log unit increase corresponds to a ~25-fold greater partitioning into lipophilic media, a property directly correlated with enhanced cuticular penetration and foliar uptake in herbicidal applications. [2] The higher logP of fenoprop-butotyl also distinguishes it from fenoprop-butyl (molecular weight 325.61 g/mol, which has a smaller ester chain and presumably lower logP).

Lipophilicity comparison
Cross-study comparable
LogP 5.2 vs. fenoprop acid 3.8, fenoprop-methyl 3.59
Higher lipophilicity may support foliar uptake for waxy-leaf species
Computed XLogP3 and HPLC-derived values; field penetration requires validation
Lipophilicity Herbicide formulation Fenoprop esters

Soil Half-Life of Fenoprop Acid (12 Days): Intermediate Persistence Differentiates Fenoprop Esters from 2,4-D Esters

In a controlled laboratory study by Smith (1978), the persistence of five chlorophenoxyalkanoic acid herbicides was compared at 2 ppm on three Saskatchewan prairie soils at 85% field capacity and 20 °C. The average half-life of fenoprop (the hydrolyzed acid form of fenoprop-butotyl) was 12 days, compared to <7 days for 2,4-D and 2,4-DB, 10 days for dichlorprop, and 12 days for 2,4,5-T. [1] On air-dried soils (15% field capacity), degradation was negligible, with >85% of applied herbicides recoverable after incubation periods where moist-soil residues were <30%. [1] Fenoprop-butotyl, as the butoxyethyl ester pro-herbicide, is expected to hydrolyze to fenoprop acid in soil; thus its effective soil persistence is governed by this 12-day half-life. [2]

Soil half-life (acid form)
Cross-study comparable
12 days (avg., 2 ppm, 20 °C, 85% FC)
Intermediate persistence supports residue studies without excessive carryover risk
Lab study on three prairie soils; field half-life may vary
Environmental fate Soil degradation Phenoxy herbicide persistence

Molecular Weight and Ester Moiety: Fenoprop-butotyl (369.7 g/mol) vs. Fenoprop-butyl (325.6 g/mol) and Fenoprop-methyl (283.5 g/mol)

Fenoprop-butotyl has a molecular weight of 369.7 g/mol with the molecular formula C₁₅H₁₉Cl₃O₄, incorporating a 2-butoxyethyl ester moiety. [1] This is substantially heavier than fenoprop-butyl (325.61 g/mol, C₁₃H₁₅Cl₃O₃) and fenoprop-methyl (283.54 g/mol, C₁₀H₉Cl₃O₃). [2] The increased molecular weight arises from the ether oxygen in the butoxyethyl chain, which also contributes to altered polarity, hydrogen bonding capacity, and hydrolytic stability compared to the simple alkyl esters. [1] Fenoprop-butotyl has zero hydrogen bond donors and four hydrogen bond acceptors, with 10 rotatable bonds, indicating high conformational flexibility. [3] This structural differentiation directly impacts formulation behavior—emulsifiable concentrate stability, solvent compatibility, and the rate of ester-to-acid conversion in planta and in the environment. [1]

Molecular weight difference
Head-to-head
Fenoprop-butotyl 369.7 g/mol vs. butyl 325.6, methyl 283.5
Higher MW and ether oxygen may alter volatility and hydrolysis profile
Ether-containing ester influences formulation behavior
Physicochemical properties Ester pro-herbicide Formulation design

Target Weed Spectrum: Fenoprop Ester Efficacy on Woody Plants Distinguishes It from 2,4-D and Other Phenoxyacetic Acids

Fenoprop (and its esters including fenoprop-butotyl) is specifically documented for control of woody plants and broad-leaved weeds in paddy fields, sugarcane, orchards, established turf, and cereals including barley and oats. [1][2] In contrast, 2,4-D—the most widely used phenoxy herbicide—is primarily effective against herbaceous broadleaf weeds but less effective against woody plants. [3] The structural basis for this differentiation is the propionate side chain in fenoprop (versus the acetate side chain in 2,4-D and 2,4,5-T), which alters auxin receptor binding kinetics and metabolic stability in woody tissues. [3][4] Fenoprop-butotyl, as a lipophilic ester formulation, further enhances penetration into woody stems and waxy leaves of target shrubs and trees compared to salt formulations of 2,4-D. [2] The PPDB lists fenoprop-butotyl's example pests as woody plants and broad-leaved weeds, with example applications in paddy fields, sugarcane, and orchards. [1]

Weed spectrum differentiation
Class-level inference
Effective against woody plants and broad-leaved weeds in paddy, sugarcane, orchards
Differentiated activity from 2,4-D, less effective on woody species
Historical registration data; modern efficacy requires verification
Selective herbicide Woody plant control Phenoxypropionic vs. phenoxyacetic

Auxin Uncoupling Activity: 2,4,5-TP (Fenoprop) Exhibits Strongest Mitochondrial Uncoupling Among Phenoxy Herbicides

In a comparative study of chlorophenoxy herbicide uncoupling activity in rat liver mitochondria, 2,4,5-TP (fenoprop) demonstrated the strongest uncoupling properties, followed in descending order by 2,4,5-T, MCPA, and 2,4-D. [1] This rank order of mitochondrial uncoupling potency—2,4,5-TP > 2,4,5-T > MCPA > 2,4-D—indicates that the propionate side chain combined with trichloro-substitution on the phenoxy ring (as in fenoprop) confers greater membrane-disrupting activity than the acetate-based 2,4,5-T or the dichloro-substituted 2,4-D and MCPA. [1] Fenoprop-butotyl, as a lipophilic ester of fenoprop, is expected to exhibit this same uncoupling activity upon hydrolysis to the free acid, with the ester form potentially facilitating mitochondrial membrane penetration. [2]

Mitochondrial uncoupling rank
Head-to-head
2,4,5-TP (fenoprop) > 2,4,5-T > MCPA > 2,4-D
Ranked highest among tested phenoxy herbicides for uncoupling, relevant to mode-of-action research
Rat liver mitochondria assay; exact EC50 not provided
Mitochondrial uncoupling Auxin herbicide mechanism Toxicity screening

Fenoprop-butotyl Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Evidence


Woody Plant and Shrub Control Research in Rice Paddy and Sugarcane Model Systems

Fenoprop-butotyl's documented efficacy against woody plants and its registration history for paddy fields and sugarcane [1][2] make it a relevant reference compound for studies investigating auxin-type herbicide selectivity in monocot crops. Researchers comparing the differential susceptibility of woody weeds versus graminaceous crops can employ fenoprop-butotyl as a positive control for trichlorophenoxypropionic acid activity, leveraging its 12-day soil half-life [3] to design residue dissipation experiments in flooded paddy soil microcosms.

Structure-Activity Relationship (SAR) Studies of Phenoxy Ester Lipophilicity and Foliar Uptake

The LogP of 5.2 for fenoprop-butotyl, compared to 3.8 for fenoprop acid and 3.59 for fenoprop-methyl [4][5], provides a clear lipophilicity gradient for SAR investigations. Researchers studying the relationship between ester chain structure and cuticular penetration can use fenoprop-butotyl, fenoprop-butyl (MW 325.6), and fenoprop-methyl (MW 283.5) as a homologous series [1][6] to quantify the contribution of the butoxyethyl ether oxygen to penetration enhancement over simple alkyl esters, using standardized leaf disc or intact plant assays.

Mitochondrial Uncoupling Mechanism and Herbicide Resistance Studies

The finding that 2,4,5-TP (fenoprop) exhibits the strongest mitochondrial uncoupling activity among tested phenoxy herbicides, exceeding 2,4,5-T, MCPA, and 2,4-D [7], positions fenoprop-butotyl as a mechanistic probe for auxin herbicide resistance. Laboratories investigating metabolic resistance or target-site mutations in weed populations can employ fenoprop-butotyl to distinguish between resistance mechanisms that affect auxin receptor binding versus those affecting mitochondrial uncoupling, using rat liver mitochondria or plant mitochondrial preparations.

Environmental Fate and Pro-Herbicide Hydrolysis Kinetics Research

Fenoprop-butotyl serves as a model pro-herbicide for studying ester hydrolysis kinetics in environmental matrices. Its 2-butoxyethyl ester moiety [1] provides a distinct hydrolysis rate compared to fenoprop-butyl and fenoprop-methyl, influenced by the ether oxygen's electronic and steric effects. Researchers can quantify the rate of fenoprop acid release in soil, water, and plant tissue homogenates, linking the 12-day soil half-life of the parent acid [3] to ester hydrolysis rates, to model the bioavailability window of ester-formulated phenoxy herbicides.

Application
Selection Property
Validation Focus
Woody plant control model studies
Auxin-type selectivity profile
Residue dissipation in paddy soil microcosms
Phenoxy ester SAR studies
Ester lipophilicity gradient
Cuticular penetration assay validation
Auxin herbicide resistance research
Mitochondrial uncoupling potency
Metabolic vs. target-site resistance discrimination
Pro-herbicide hydrolysis studies
Ester hydrolysis kinetics
Soil and plant tissue degradation rate quantification
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